molecular formula C6H5ClN2S B1427317 5-Chloropyridine-2-carbothioamide CAS No. 499796-72-4

5-Chloropyridine-2-carbothioamide

Cat. No.: B1427317
CAS No.: 499796-72-4
M. Wt: 172.64 g/mol
InChI Key: FCXQEGCLAGPNPO-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S. It is a derivative of pyridine, where a chlorine atom is substituted at the fifth position and a carbothioamide group is attached to the second position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary targets of 2-Pyridinecarbothioamide, 5-chloro- are histone proteins . These proteins play a crucial role in the structural organization of chromatin in eukaryotic cells. They are involved in gene regulation and DNA repair, making them a significant target for anticancer agents .

Mode of Action

2-Pyridinecarbothioamide, 5-chloro- interacts with its targets by forming adducts at histidine side chains located on the nucleosome surface and the inner cleft of the nucleosome . This interaction occurs in the midst of an extensive histone-histone interface, suggesting interference with chromatin activity as a possible mode of action . Additionally, ligand-based S → O exchange allows for a potential dual-mode of action by targeting DNA .

Biochemical Pathways

The compound affects the biochemical pathways related to chromatin activity and DNA interaction . By binding to histone proteins, it may alter the structure of chromatin, thereby affecting gene expression and DNA repair mechanisms. This can lead to cell cycle arrest and apoptosis, which are key mechanisms in the action of anticancer drugs .

Pharmacokinetics

The compound is part of a new family of potential metallodrugs that feature exceptional stability in hydrochloric acid (60 mm), characterized by complete suppression of hydrolysis and low reactivity towards biological nucleophiles . This suggests that the compound may have good oral bioavailability.

Result of Action

The result of the action of 2-Pyridinecarbothioamide, 5-chloro- is the inhibition of cell proliferation, particularly in colon carcinoma and non-small lung cancer cell lines with intrinsic chemoresistances . The most lipophilic and smallest congeners are the most effective with IC50 values in the low micromolar range .

Action Environment

The action of 2-Pyridinecarbothioamide, 5-chloro- is influenced by the environment in which it is administered. Its exceptional stability in hydrochloric acid suggests that it may be suitable for oral administration . Furthermore, its ability to form transient thioketone-bridged dimers in aqueous solution upon hydrolysis is believed to minimize deactivation by biological nucleophiles . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and the presence of nucleophiles in the biological environment.

Biochemical Analysis

Biochemical Properties

2-Pyridinecarbothioamide, 5-chloro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with metal ions, forming complexes that can influence enzymatic activities. The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms of 2-Pyridinecarbothioamide, 5-chloro- and the metal ions .

Cellular Effects

2-Pyridinecarbothioamide, 5-chloro- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Pyridinecarbothioamide, 5-chloro- can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can affect the metabolic flux by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 2-Pyridinecarbothioamide, 5-chloro- involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activities. Furthermore, 2-Pyridinecarbothioamide, 5-chloro- can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyridinecarbothioamide, 5-chloro- can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Pyridinecarbothioamide, 5-chloro- remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of 2-Pyridinecarbothioamide, 5-chloro- vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer or anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

2-Pyridinecarbothioamide, 5-chloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also affect the levels of metabolites in specific pathways, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of 2-Pyridinecarbothioamide, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 2-Pyridinecarbothioamide, 5-chloro- can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of 2-Pyridinecarbothioamide, 5-chloro- is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . The localization of 2-Pyridinecarbothioamide, 5-chloro- can also affect its interactions with other biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloropyridine-2-carbothioamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of 5-chloropyridine-2-carboxylic acid with thioamide under specific reaction conditions. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbothioamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloropyridine-2-carbothioamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridine-2-carbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the pyridine ring. This dual functionality imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

5-chloropyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXQEGCLAGPNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499796-72-4
Record name 5-chloropyridine-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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